![molecular formula C13H15NO5S B2595343 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid CAS No. 841275-85-2](/img/structure/B2595343.png)
3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid
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Overview
Description
“3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid” is a compound with the CAS Number: 100372-64-3. It has a molecular weight of 233.27 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
The compound can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .
Molecular Structure Analysis
The InChI Code for the compound is 1S/C13H15NO3/c1-9(15)14-8-10(6-7-13(16)17)11-4-2-3-5-12(11)14/h2-5,10H,6-8H2,1H3,(H,16,17) . The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.27 . It is stored at room temperature and is in powder form .
Scientific Research Applications
Catalytic Applications
- Catalysis in Organic Synthesis : Sulfuric acid derivatives similar to 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid have been employed as catalysts in organic synthesis. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used for the formylation of alcohols with ethyl formate and the acetylation of alcohols under various conditions (Niknam & Saberi, 2009).
Biological Activity and Medical Research
Antimicrobial Activity : Derivatives of compounds similar to 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid have shown antimicrobial activity. For example, N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy & AbdelAal, 2016).
Inhibition of Caspase-3 : Certain 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, which are structurally related to the compound , have demonstrated potent inhibition of caspase-3, a protein essential in apoptosis (Kravchenko et al., 2005).
Cytosolic Phospholipase A2α Inhibition : Indole-based derivatives, specifically 3-(1-Aryl-1H-indol-5-yl)propanoic acids, have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in various inflammatory processes (Tomoo et al., 2014).
Optical Imaging and Cancer Detection
- Near-Infrared Dye for Cancer Detection : A water-soluble near-infrared dye, which shares structural similarities with the compound , has been synthesized for potential use in optical imaging for cancer detection. This dye has demonstrated increased quantum yield and stability, suggesting broad applications in molecular-based beacons for cancer detection (Pham, Medarova & Moore, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Mechanism of Action
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of action
Indole derivatives are known to interact with their targets in a way that modulates their function .
Biochemical pathways
Indole derivatives, in general, are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Indole derivatives have been found to have a broad spectrum of biological activities .
properties
IUPAC Name |
3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-9(15)14-6-4-10-8-11(2-3-12(10)14)20(18,19)7-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTILJQVZSJQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid |
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